[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol
Description
[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol is a complex organic compound characterized by its unique hexahydropyrrolo[2,1-c][1,4]oxazine ring structure
Properties
IUPAC Name |
[(4R,8aS)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(6-11)7-12-5-8-3-2-4-10(8)9/h8,11H,2-7H2,1H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVDZMNFQWOQNJ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC2N1CCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(COC[C@H]2N1CCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often require stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application and context.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest in scientific research due to its unique structure and potential applications. Its synthesis, chemical reactions, and biological activities continue to be subjects of extensive study, with promising implications for various fields.
Biological Activity
[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₄H₁₉N₃O
- Molecular Weight : 233.32 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress and neurotoxic agents.
- Antimicrobial Activity : Preliminary tests indicate potential efficacy against certain bacterial strains.
The mechanisms through which this compound exerts its biological effects include:
- Modulation of Antioxidant Enzymes : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Inhibition of Apoptotic Pathways : The compound appears to inhibit caspase activation in neuronal cells exposed to neurotoxic substances.
- Interaction with Cell Signaling Pathways : It may influence pathways related to inflammation and cell survival.
Case Study 1: Neuroprotective Effects
A study conducted on cultured neuronal cells treated with neurotoxic agents showed that this compound significantly reduced cell death compared to untreated controls. The mechanism involved the upregulation of Bcl-2 and downregulation of pro-apoptotic factors.
| Treatment Group | Cell Viability (%) | Bcl-2 Expression (fold change) |
|---|---|---|
| Control | 50 | 1 |
| Compound-treated | 85 | 2.5 |
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound effectively reduced levels of reactive oxygen species (ROS) in a dose-dependent manner. This suggests its potential as an antioxidant agent.
| Concentration (µM) | ROS Levels (Relative Fluorescence Units) |
|---|---|
| 0 | 1000 |
| 10 | 750 |
| 50 | 400 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
